N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-13(2)8-10-24-20(27)19-17(9-11-28-19)23-21(24)29-12-18(26)22-16-6-4-15(5-7-16)14(3)25/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKYRMIPLUTFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- C : 24
- H : 30
- N : 4
- O : 3
- S : 2
Structural Features
The compound features a thieno[3,2-d]pyrimidine core linked to an acetylphenyl group via a sulfanyl acetamide moiety. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds similar to N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may exhibit various mechanisms of action, including:
- Antimicrobial Activity : The thieno[3,2-d]pyrimidine derivatives are known for their antibacterial and antifungal properties. They may inhibit bacterial cell wall synthesis or disrupt cellular metabolism.
- Anticancer Properties : Some studies have suggested that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammatory markers, possibly through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated various thieno-pyrimidine derivatives for their antimicrobial activity. The results indicated that certain modifications on the thieno-pyrimidine scaffold significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria . -
Anticancer Activity :
In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis . -
Anti-inflammatory Studies :
Research highlighted in Pharmacology Reports showed that related compounds could decrease the levels of TNF-alpha and IL-6 in activated macrophages, indicating potential use in treating inflammatory diseases .
Data Table of Biological Activities
Comparison with Similar Compounds
Core Structure Variations
- Thieno[3,2-d] vs. Thieno[2,3-d] Cores: The target compound and share the thieno[3,2-d]pyrimidinone core, which optimizes π-π stacking in enzyme binding pockets.
Substituent Effects
Position 3 Substituents :
- 3-Methylbutyl (Target) : Introduces moderate hydrophobicity without excessive steric hindrance.
- Phenyl/Chlorophenyl () : Enhance aromatic interactions but may limit solubility.
- (3-Methoxyphenyl)methyl () : Adds a polar methoxy group, improving water solubility but requiring metabolic demethylation .
Acetamide-Linked Groups :
Pharmacokinetic Considerations
- Lipophilicity : The 3-methylbutyl group in the target compound provides a logP value intermediate to the highly lipophilic trifluoromethyl group in and the polar methoxy group in .
- Metabolic Stability : Chloro and trifluoromethyl substituents in resist cytochrome P450 oxidation, whereas the acetyl group in the target may undergo hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
